
1,1'-Bislusianthridin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bislusianthridin is a natural compound known for its remarkable antiproliferative and cytotoxic attributes. It exhibits profound inhibitory effects on diverse tumor cell growth and induces apoptosis. This compound has a molecular formula of C30H26O6 and a molecular weight of 482.533.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1,1’-Bislusianthridin are not well-documented. Given its natural origin and complex structure, it is likely that the compound is extracted from natural sources rather than synthesized on an industrial scale. The extraction process would involve isolating the compound from plant or microbial sources, followed by purification to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bislusianthridin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1,1’-Bislusianthridin. These derivatives can have different biological and chemical properties compared to the parent compound.
Aplicaciones Científicas De Investigación
1,1’-Bislusianthridin has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the chemical properties and reactivity of natural compounds.
Biology: The compound’s antiproliferative and cytotoxic properties make it a valuable tool for studying cell growth and apoptosis in various biological systems.
Medicine: Due to its inhibitory effects on tumor cell growth, 1,1’-Bislusianthridin is being investigated for its potential use in cancer therapy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Bislusianthridin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival. This leads to the induction of apoptosis and the inhibition of tumor cell growth. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with multiple targets to exert its effects.
Comparación Con Compuestos Similares
1,1’-Bislusianthridin can be compared with other similar compounds, such as:
Anthraquinones: These compounds share similar structural features and exhibit antiproliferative properties.
Flavonoids: Flavonoids are another class of natural compounds with cytotoxic and antiproliferative effects.
Alkaloids: Alkaloids are known for their diverse biological activities, including anticancer properties.
The uniqueness of 1,1’-Bislusianthridin lies in its specific chemical structure and the combination of functional groups that contribute to its potent biological activities. Its ability to induce apoptosis and inhibit tumor cell growth makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C30H26O6 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
8-(4,7-dihydroxy-2-methoxy-9,10-dihydrophenanthren-1-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-35-25-13-23(33)27-19-9-5-17(31)11-15(19)3-7-21(27)29(25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)24(34)14-26(30)36-2/h5-6,9-14,31-34H,3-4,7-8H2,1-2H3 |
Clave InChI |
RMPVPCOAQGDYKB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C3=C(CC2)C=C(C=C3)O)C(=C1)O)C4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


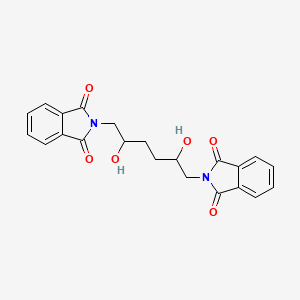
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride](/img/structure/B13434143.png)

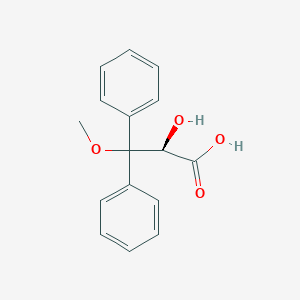
![(Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide](/img/structure/B13434159.png)
![(3Z,6Z)-3-benzylidene-6-[(4-tert-butyl-1H-imidazol-5-yl)-deuteriomethylidene]piperazine-2,5-dione](/img/structure/B13434163.png)
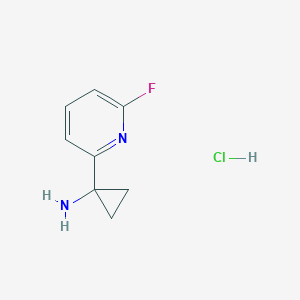
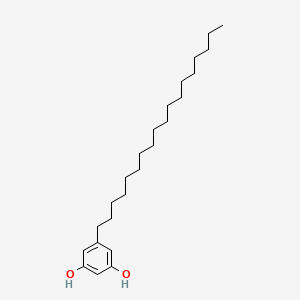
![(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13434168.png)
![5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide](/img/structure/B13434175.png)
![5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B13434185.png)
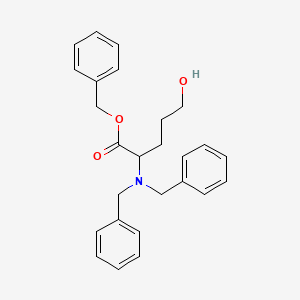
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
